molecular formula C14H10INO B13008905 4-(Benzyloxy)-3-iodobenzonitrile

4-(Benzyloxy)-3-iodobenzonitrile

Cat. No.: B13008905
M. Wt: 335.14 g/mol
InChI Key: XERYRMIZNPOMMA-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-iodobenzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a benzyloxy group and an iodine atom attached to a benzene ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-iodobenzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-hydroxybenzonitrile.

    Benzyloxy Group Introduction: The benzyloxy group is introduced through a reaction with benzyl bromide in the presence of a base like potassium carbonate.

    Iodination: The iodination of the benzene ring is achieved using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-iodobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxy group.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(Benzyloxy)-3-iodobenzonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-iodobenzonitrile involves its interaction with specific molecular targets. The benzyloxy group and the iodine atom can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The nitrile group can also play a role in the compound’s binding to biological targets, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)benzonitrile: Lacks the iodine atom, resulting in different reactivity and applications.

    3-Iodobenzonitrile:

    4-(Benzyloxy)-3-bromobenzonitrile: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.

Uniqueness

4-(Benzyloxy)-3-iodobenzonitrile is unique due to the presence of both the benzyloxy group and the iodine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.

Properties

Molecular Formula

C14H10INO

Molecular Weight

335.14 g/mol

IUPAC Name

3-iodo-4-phenylmethoxybenzonitrile

InChI

InChI=1S/C14H10INO/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8H,10H2

InChI Key

XERYRMIZNPOMMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)I

Origin of Product

United States

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